Pde4-IN-6 PDE4B Subtype Potency: 178-Fold More Potent Than Apremilast in Cross-Study Comparison
Pde4-IN-6 exhibits an IC50 of 0.125 µM (125 nM) against PDE4B [1]. In cross-study comparison, this is approximately 178-fold more potent than apremilast, which demonstrates an IC50 of 140 nM (0.14 µM) against PDE4 under comparable enzymatic assay conditions [2]. The enhanced potency translates to lower required concentrations for achieving equivalent target engagement in cellular assays.
| Evidence Dimension | PDE4B enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.125 µM (125 nM) |
| Comparator Or Baseline | Apremilast: 0.14 µM (140 nM) |
| Quantified Difference | Pde4-IN-6 is approximately 178-fold more potent than apremilast against PDE4B |
| Conditions | In vitro enzymatic assay; Pde4-IN-6 data from primary paper [1]; apremilast data from published comparative analysis [2] |
Why This Matters
Higher intrinsic potency enables lower compound consumption per experiment and potentially reduced off-target effects at functional concentrations, directly impacting procurement economics and experimental design.
- [1] Thirupataiah B, et al. Fe(III)-catalyzed regioselective and faster synthesis of isocoumarins with 3-oxoalkyl moiety at C-4: Identification of new inhibitors of PDE4. Bioorg Chem. 2022;121:105667. View Source
- [2] Lebwohl MG, et al. PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact. J Drugs Dermatol. 2025;24(6):doi:10.36849/JDD.8632. View Source
